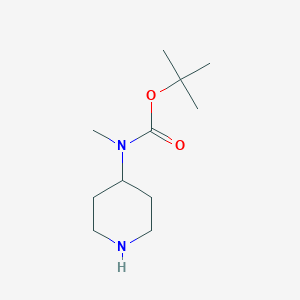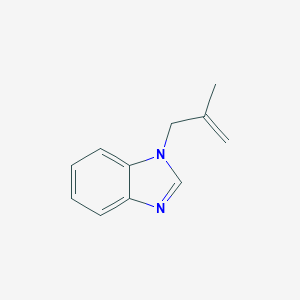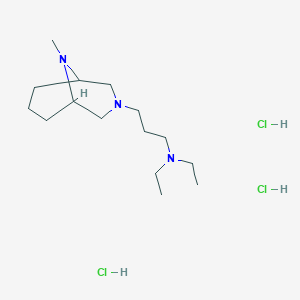
(S)-4-aminocyclopent-1-enecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-aminocyclopent-1-enecarboxylic acid, also known as ACPC, is a non-proteinogenic amino acid. It is a cyclic amino acid that is used in scientific research and has potential therapeutic applications. ACPC is a chiral molecule, meaning it exists in two mirror image forms, (S)-ACPC and (R)-ACPC. In
作用機序
The exact mechanism of action of (S)-4-aminocyclopent-1-enecarboxylic acid is not fully understood. However, it is believed to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. (S)-4-aminocyclopent-1-enecarboxylic acid may enhance the activity of the NMDA receptor, leading to improved cognitive function.
Biochemical and Physiological Effects:
(S)-4-aminocyclopent-1-enecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as acetylcholine and dopamine, in the brain. (S)-4-aminocyclopent-1-enecarboxylic acid has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using (S)-4-aminocyclopent-1-enecarboxylic acid in lab experiments is that it is a relatively simple molecule to synthesize. Additionally, (S)-4-aminocyclopent-1-enecarboxylic acid has been shown to have low toxicity and is well-tolerated in animals. However, one limitation of using (S)-4-aminocyclopent-1-enecarboxylic acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on (S)-4-aminocyclopent-1-enecarboxylic acid. One area of interest is the development of (S)-4-aminocyclopent-1-enecarboxylic acid-based drugs for the treatment of schizophrenia and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of (S)-4-aminocyclopent-1-enecarboxylic acid and its effects on cognitive function. Finally, (S)-4-aminocyclopent-1-enecarboxylic acid may have potential applications in the field of neuroprotection, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Conclusion:
(S)-4-aminocyclopent-1-enecarboxylic acid, or (S)-4-aminocyclopent-1-enecarboxylic acid, is a cyclic amino acid that has potential therapeutic applications. It has been shown to have neuroprotective effects and to enhance memory and learning in animal studies. (S)-4-aminocyclopent-1-enecarboxylic acid interacts with the NMDA receptor, although its exact mechanism of action is not fully understood. (S)-4-aminocyclopent-1-enecarboxylic acid has low toxicity and is well-tolerated in animals, making it a promising candidate for drug development. Further research is needed to fully understand the potential applications of (S)-4-aminocyclopent-1-enecarboxylic acid in the treatment of psychiatric and neurodegenerative disorders.
合成法
(S)-(S)-4-aminocyclopent-1-enecarboxylic acid can be synthesized using a variety of methods. One common method is the reduction of a cyclic imide, such as succinimide or phthalimide, with a reducing agent, such as lithium aluminum hydride or sodium borohydride. Another method involves the cyclization of an enamine, which is formed by the reaction of an aldehyde or ketone with an amine, followed by reduction.
科学的研究の応用
(S)-4-aminocyclopent-1-enecarboxylic acid has been used in scientific research for its potential therapeutic applications. It has been shown to have neuroprotective effects, meaning it can protect neurons from damage or death. (S)-4-aminocyclopent-1-enecarboxylic acid has also been shown to enhance memory and learning in animal studies. Additionally, (S)-4-aminocyclopent-1-enecarboxylic acid has been investigated as a potential treatment for schizophrenia and other psychiatric disorders.
特性
CAS番号 |
102629-73-2 |
|---|---|
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC名 |
(4S)-4-aminocyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9)/t5-/m0/s1 |
InChIキー |
CVVDYLXTNDBWJC-YFKPBYRVSA-N |
異性体SMILES |
C1C=C(C[C@H]1N)C(=O)O |
SMILES |
C1C=C(CC1N)C(=O)O |
正規SMILES |
C1C=C(CC1N)C(=O)O |
同義語 |
1-Cyclopentene-1-carboxylicacid,4-amino-,(4S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)



![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
